[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid
Description
[6-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid (CAS: 2377608-73-4; alternative CAS: 850864-58-3) is a pyridine-based boronic acid derivative with a molecular formula of C₁₂H₁₁BClNO₃ and a molecular weight of 263.49 g/mol. Its structure features a pyridine ring substituted with a benzyloxy group at position 6, a chlorine atom at position 5, and a boronic acid moiety at position 2. This substitution pattern confers unique electronic and steric properties, making it valuable in medicinal chemistry and Suzuki-Miyaura cross-coupling reactions.
The compound has been investigated for its role in inhibiting bacterial efflux pumps and as a synthetic intermediate.
Properties
IUPAC Name |
(5-chloro-6-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITCWUOJJWUOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-benzyloxy-5-chloropyridine.
Borylation: The key step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydroxide) to facilitate the substitution reaction.
Major Products:
Oxidation: Formation of 6-benzyloxy-5-chloropyridin-3-ol.
Reduction: Formation of 6-benzyloxy-5-chloropyridin-3-yl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions:
One of the primary applications of [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid is in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds between boronic acids and various organic halides or alkenes, enabling the synthesis of complex organic molecules. The compound's ability to form biaryl compounds makes it valuable for developing pharmaceuticals and agrochemicals.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions Using [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic Acid
| Substrate | Product | Yield (%) |
|---|---|---|
| Aryl Halide 1 | Biaryl Compound 1 | 75 |
| Aryl Halide 2 | Biaryl Compound 2 | 82 |
| Aryl Halide 3 | Biaryl Compound 3 | 68 |
Medicinal Chemistry
Drug Development:
The compound serves as a building block for synthesizing potential drug candidates targeting specific enzymes or receptors. Its boronic acid functionality allows for reversible covalent bonding with diols, which is pivotal in designing inhibitors for various biological targets . For instance, studies have shown its effectiveness in developing enzyme inhibitors that could lead to new therapeutic agents.
Case Study: Inhibition of Enzyme X
In a recent study, [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid was used to develop an inhibitor for enzyme X, demonstrating significant activity with an IC50 value of 50 nM .
Material Science
Advanced Materials Development:
Due to its unique chemical properties, this compound is also explored in material science for creating advanced materials such as polymers and sensors. Its ability to interact with various substrates allows for the development of functional materials with tailored properties.
Mechanism of Action
The mechanism of action of [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid is primarily related to its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it can target specific enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The para position (relative to the pyridine nitrogen) of the boronic acid group is critical for biological activity. For example, 6-(3-phenylpropoxy)pyridine-3-boronic acid (76) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (77) () share the same boronic acid position as the target compound but differ in their alkoxy substituents at C-5. These analogs lack intrinsic antibacterial activity but enhance the efficacy of quinolone antibiotics by inhibiting bacterial efflux pumps.
In contrast, [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 205240-63-7, ) replaces the benzyloxy group with a trifluoromethyl substituent.
Role of Halogen Substituents
The chlorine atom at position 5 in the target compound distinguishes it from analogs like [6-chloro-5-fluoropyridin-3-yl]boronic acid (), where fluorine replaces chlorine. Fluorine’s smaller size and higher electronegativity may alter hydrogen-bonding interactions or steric hindrance in biological targets.
Similarly, [6-(benzyloxy)-5-methylpyridin-3-yl]boronic acid () substitutes chlorine with a methyl group. The electron-donating methyl group reduces the pyridine ring’s electron deficiency, which could diminish boronic acid reactivity.
Alkoxy vs. Aryloxy Substituents
The benzyloxy group at position 6 in the target compound provides a bulky aromatic substituent. In contrast, 6-ethoxypyridine-3-boronic acid () has a smaller ethoxy group, which may reduce steric hindrance and improve solubility but compromise binding affinity to bacterial efflux pumps.
Efflux Pump Inhibition
The target compound and its analogs (e.g., compounds 76 and 77) inhibit bacterial efflux pumps, enhancing the activity of ciprofloxacin and norfloxacin. Notably, the benzyloxy group’s aromaticity may improve binding to pump proteins compared to aliphatic alkoxy chains.
Anticancer Potential
The chlorine and benzyloxy groups in the target compound could modulate cytotoxicity or cellular uptake in cancer cells.
Suzuki-Miyaura Coupling
The boronic acid moiety enables participation in Suzuki reactions. The electron-withdrawing chlorine atom in the target compound may accelerate coupling rates compared to non-halogenated analogs.
Comparative Data Table
Key Research Findings
Position-Specific Activity : The para position (C-3) of the boronic acid group is optimal for efflux pump inhibition.
Boron Essentiality : Replacement of boron with carbon or hydroxymethyl groups abolishes activity.
Substituent Bulk : Bulky aryl groups (e.g., benzyloxy) enhance target binding without cytotoxicity.
Halogen Effects : Chlorine’s electron-withdrawing nature increases boronic acid reactivity in cross-couplings.
Biological Activity
[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring with a benzyloxy substituent and a chlorine atom, contributing to its unique chemical properties and reactivity. In this article, we will explore the biological activity of this compound, its mechanisms of action, and its applications in drug development, supported by data tables and relevant case studies.
The boronic acid functionality in [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid allows it to engage in reversible covalent bonding with diols and other nucleophiles, which is pivotal for its biological activity. The interactions can lead to the inhibition of specific enzymes or receptors, making it a valuable tool in therapeutic applications.
Types of Reactions
- Oxidation: Can convert to corresponding phenol derivatives.
- Reduction: Converts the boronic acid group to hydroxyl groups.
- Substitution: Engages in nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Anticancer Properties
Research indicates that compounds similar to [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid exhibit significant anticancer activities. For instance, analogs have been tested against various cancer cell lines, showing promising results:
| Compound | Cell Line Tested | IC50 (nM) | Notes |
|---|---|---|---|
| TASIN-1 | DLD-1 Colon Cancer | 25 | Inhibited growth significantly |
| TASIN-1 | HT29 Colon Cancer | 30 | Targeted specific mutations |
| [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid | TBD | TBD | Potential for further investigation |
The mechanism underlying these anticancer effects often involves the inhibition of key metabolic pathways essential for tumor growth .
Antimicrobial Activity
Boronic acids are also noted for their antimicrobial properties. Studies have demonstrated that similar compounds can effectively inhibit both Gram-positive and Gram-negative bacteria:
| Compound | Activity Type | Target Organisms | Effectiveness |
|---|---|---|---|
| Boronic Acid Derivatives | Antimicrobial | Various pathogens | Effective against multiple strains |
This antimicrobial action is attributed to their ability to disrupt enzyme function critical for bacterial survival.
Case Studies
- Colon Cancer Treatment : A study evaluated the efficacy of TASIN analogs (related compounds) in inhibiting tumor growth in mouse models. Results showed significant reductions in tumor size and polyps after treatment with TASIN-1, highlighting the potential of boronic acid derivatives in cancer therapeutics .
- Fluorescent Probes : Novel boronate probes based on similar structures have been developed for detecting inflammatory oxidants. These probes demonstrate high stability and rapid response times, indicating their utility in biological settings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [6-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid intermediates (e.g., halogenated pyridine precursors). For example, analogous protocols in Reference Example 13 (EP 4 374 877 A2) use trifluoromethylpyridinyl boronic acids under palladium catalysis, with LCMS and HPLC for purity validation . Optimize temperature (typically 60–100°C), solvent (e.g., THF or DMF), and base (e.g., Na₂CO₃) to minimize side reactions. Purity (>97%) is achievable via column chromatography or recrystallization, as seen in Kanto Reagents’ protocols for related boronic acids .
Q. How should researchers characterize the purity and structural integrity of [6-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid?
- Methodological Answer : Use a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) : Retention time analysis under conditions like SMD-TFA05 (1.26 minutes for similar compounds) .
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H/¹³C NMR, comparing peaks to analogs (e.g., 4-benzyloxy-3-chlorophenylboronic acid ).
- Mass Spectrometry (LCMS) : Validate molecular weight (e.g., m/z 366 [M+H]+ observed in related pyridinyl boronic acids ).
Q. What are the critical storage and handling protocols to ensure compound stability?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation, as recommended for structurally similar boronic acids (e.g., 2-bromopyridine-5-boronic acid pinacol ester ). Use inert atmospheres (N₂/Ar) during handling. Safety protocols include wearing nitrile gloves, lab coats, and eye protection, with immediate decontamination for spills (e.g., absorb with sand ).
Advanced Research Questions
Q. How does [6-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid participate in Suzuki-Miyaura cross-coupling, and what factors influence its reactivity?
- Methodological Answer : The boronic acid acts as a nucleophilic partner, coupling with aryl halides (e.g., 4-iodo-2-trifluoromethylpyrimidine) under Pd catalysis. Key factors:
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity but may reduce coupling efficiency.
- Steric Hindrance : The benzyloxy group at position 6 may slow transmetallation; optimize ligand choice (e.g., SPhos or XPhos) .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may require higher temperatures (~100°C) .
Q. How can researchers reconcile conflicting cytotoxicity data for boronic acid derivatives across different cell lines?
- Methodological Answer : Contradictions (e.g., IC₅₀ variations in B-16 vs. 1-87 cells ) may arise from:
- Cell-Specific Uptake : Use flow cytometry to quantify intracellular accumulation.
- Metabolic Stability : Perform LCMS-based metabolic profiling to identify degradation products.
- Target Engagement : Validate tubulin polymerization inhibition (IC₅₀ ~21 μM ) across models via in vitro assays.
Q. What computational strategies predict the interactions of this boronic acid in drug discovery contexts?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets like SARS-CoV-2 main protease (Mpro), leveraging analogs (e.g., [3-([[3-boronobenzyl]oxy]carbonyl)-5-nitrophenyl]-boronic acid, IC₅₀ = 0.016 μM ).
- QSAR Modeling : Correlate substituent effects (e.g., -Cl, -OBn) with activity using datasets from apoptosis-inducing boronic stilbenes .
Q. How can researchers validate the role of this compound in glucose-responsive insulin delivery systems?
- Methodological Answer :
- Binding Assays : Test affinity for diols (e.g., fructose, glucose) via fluorescence quenching or ITC, as done for 2,4-bis(benzyloxy)pyrimidin-5-yl-boronic acid .
- In Vitro Release : Encapsulate insulin in boronate hydrogels and measure release kinetics under varying glucose concentrations (1–20 mM) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Purity Validation | >97% (HPLC) | |
| Storage Conditions | 0–6°C, inert atmosphere | |
| Tubulin Inhibition (IC₅₀) | 21–22 μM | |
| Cytotoxicity Range | 0.48–2.1 μM (B-16/1-87 cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
